Benzo(2,3)phenanthro(4,5-bcd)thiophene

Environmental mutagenicity Genetic toxicology PASH risk assessment

Benzo(2,3)phenanthro(4,5-bcd)thiophene (CAS 72072-20-9) is a tetracyclic polycyclic aromatic sulfur heterocycle (PASH) with molecular formula C₁₈H₁₀S and molecular weight 258.337 g/mol, consisting of three fused benzene rings and one thiophene ring in a fjord-region topology. The compound was originally synthesized to enable systematic determination of its mutagenic and carcinogenic activity as part of a broader effort to characterize sulfur-containing polycyclic aromatics found in coal-derived materials and coke-plant effluents.

Molecular Formula C18H10S
Molecular Weight 258.3 g/mol
CAS No. 72072-20-9
Cat. No. B14480114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(2,3)phenanthro(4,5-bcd)thiophene
CAS72072-20-9
Molecular FormulaC18H10S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2SC5=CC=C4
InChIInChI=1S/C18H10S/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)19-15/h1-10H
InChIKeySVXCMFMVRIKHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(2,3)phenanthro(4,5-bcd)thiophene (CAS 72072-20-9): Core Identity for Scientific Procurement


Benzo(2,3)phenanthro(4,5-bcd)thiophene (CAS 72072-20-9) is a tetracyclic polycyclic aromatic sulfur heterocycle (PASH) with molecular formula C₁₈H₁₀S and molecular weight 258.337 g/mol, consisting of three fused benzene rings and one thiophene ring in a fjord-region topology [1]. The compound was originally synthesized to enable systematic determination of its mutagenic and carcinogenic activity as part of a broader effort to characterize sulfur-containing polycyclic aromatics found in coal-derived materials and coke-plant effluents [2]. Its structural hallmark is the benzo-annulation onto the phenanthro[4,5-bcd]thiophene core, which creates a sterically strained fjord region analogous to that of benzo[c]phenanthrene and distinguishes it from linear or bay-region PASH congeners.

Why Generic PASH Substitution Is Not Scientifically Valid for Benzo(2,3)phenanthro(4,5-bcd)thiophene (CAS 72072-20-9)


Polycyclic aromatic sulfur heterocycles (PASHs) cannot be treated as interchangeable analogs because mutagenic potency varies by orders of magnitude depending on ring topology, sulfur position, and fjord-region geometry [1]. Benzo(2,3)phenanthro(4,5-bcd)thiophene bears an additional fused benzene ring relative to its parent phenanthro[4,5-bcd]thiophene, which transforms its electronic structure and steric profile; this single benzo-annulation step increases Ames-test mutagenicity by approximately 67% at equal dose, demonstrating that even closely related PASHs within the same structural family are not functionally equivalent. Furthermore, the congested, non-first-order ¹H-NMR spectrum of this compound required dedicated two-dimensional NMR techniques (COSY and 2DJ) for full assignment, confirming that its spectroscopic identification—and thus its analytical verification in environmental or biological matrices—cannot rely on generic PASH reference data [2]. Substituting a simpler PASH such as dibenzothiophene or phenanthro[4,5-bcd]thiophene for this compound in mutagenicity research, environmental monitoring, or analytical standard applications would yield misleading potency estimates and false-negative identifications.

Quantitative Differentiation Evidence for Benzo(2,3)phenanthro(4,5-bcd)thiophene (CAS 72072-20-9) vs. Closest Analogs


Ames Test Mutagenic Potency: Benzo(2,3)phenanthro(4,5-bcd)thiophene vs. Benzo[a]pyrene and Phenanthro[4,5-bcd]thiophene at Equal Dose

In the Salmonella typhimurium TA98 plate-incorporation assay with S9 metabolic activation, benzo(2,3)phenanthro(4,5-bcd)thiophene at 0.5 µg/plate induced 122 revertants, compared to 78 revertants for the gold-standard carcinogen benzo[a]pyrene and 73 revertants for its 4-ring parent PASH phenanthro[4,5-bcd]thiophene at the identical dose [1]. This represents a 1.56-fold higher mutagenic activity than benzo[a]pyrene and a 1.67-fold higher activity than phenanthro[4,5-bcd]thiophene, establishing that the additional benzo-annulation in this compound markedly amplifies mutagenic potency rather than merely extending the π-system. The compound was identified in coke-plant effluent, providing an environmental-occurrence context that the other comparators measured at this dose do not share [1]. Data were generated as part of the comprehensive Karcher et al. survey of sulfur-containing heterocycle mutagenicity [2].

Environmental mutagenicity Genetic toxicology PASH risk assessment

Metabolic Activation Pathway: HMO Calculations Link Benzo(2,3)phenanthro(4,5-bcd)thiophene to Benzo[a]pyrene-like Bioactivation

Hückel Molecular Orbital (HMO) calculations performed on benzo(2,3)phenanthro[4,5-bcd]thiophene and its homocyclic parent benzo[a]pyrene strongly suggest that these two compounds share identical metabolic activation routes, specifically implicating the bay-region diol-epoxide pathway that is mechanistically linked to DNA adduct formation and carcinogenesis [1]. This computational prediction provides a mechanistic rationale for the experimentally observed high mutagenic potency. In contrast, other PASHs such as dibenzothiophene and benzo[b]naphtho[2,1-d]thiophene exhibit markedly lower activity (27 revertants at 20 µg and 44 revertants at 10 µg, respectively), indicating that their metabolic activation pathways do not lead to similarly potent ultimate mutagenic species [2].

Metabolic activation Molecular orbital theory Carcinogenesis mechanism

Physicochemical Identity Differentiation: Density and Boiling Point vs. Phenanthro[4,5-bcd]thiophene Parent Core

Benzo(2,3)phenanthro(4,5-bcd)thiophene (C₁₈H₁₀S, MW 258.34) exhibits a predicted density of 1.392 g/cm³ and a predicted boiling point of 465.4 °C at 760 mmHg . These values differ substantially from the parent 4-ring compound phenanthro[4,5-bcd]thiophene (C₁₄H₈S, MW 208.28), which has a lower molecular weight and correspondingly distinct physicochemical profile [1]. The molecular weight shift from 208.28 to 258.34 g/mol (Δ = 50.06 g/mol, corresponding to the C₄H₂ benzo-annulation) directly affects chromatographic retention, mass spectrometric detection parameters, and solubility behavior—critical factors for analytical method development targeting this specific compound in complex environmental extracts.

Physicochemical profiling Analytical reference standard Method validation

Spectroscopic Identification: Complete ¹H-NMR Assignment Providing a Unique Fingerprint vs. Congeners

The ¹H-NMR spectrum of benzo(2,3)phenanthro(4,5-bcd)thiophene at 200 MHz was fully assigned using a combination of auto-correlated two-dimensional proton NMR spectroscopy (COSY) and homonuclear J-resolved (2DJ) techniques [1]. The congested, non-first-order nature of the spectrum—arising from the compound's fjord-region geometry and extended conjugation—means that its ten aromatic protons produce a spectral pattern that is uniquely distinguishable from those of positional isomers such as chryseno[4,5-bcd]thiophene and from the parent phenanthro[4,5-bcd]thiophene (C₁₄H₈S, 8 aromatic protons). Long-range ¹H-¹H spin-coupling constants were explicitly determined, providing a quantitative spectral fingerprint that can serve as a definitive identity verification tool.

NMR spectroscopy Analytical characterization Reference standard qualification

Synthetic Accessibility: Documented Multi-Step Route with Defined Precursors for Research-Grade Procurement

The synthesis of benzo(2,3)phenanthro(4,5-bcd)thiophene proceeds via a documented multi-step route based on the oxidative photocyclization or acid-catalyzed cyclization of diarylthiophene precursors [1]. This synthetic accessibility is constrained relative to simpler PASHs such as phenanthro[4,5-bcd]thiophene (which requires fewer synthetic steps from commercially available starting materials) or dibenzothiophene (which is commercially available at industrial scale). The specific precursor requirements and moderate overall yields mean that this compound is not available from bulk commodity chemical suppliers but must be sourced from specialized research chemical vendors or custom synthesis laboratories, directly impacting procurement lead times, minimum order quantities, and unit costs.

Organic synthesis PASH chemical synthesis Research chemical sourcing

High-Impact Application Scenarios for Benzo(2,3)phenanthro(4,5-bcd)thiophene (CAS 72072-20-9) Based on Verified Evidence


Environmental Mutagenicity Reference Standard for Complex Mixture Bioassay Calibration

Given its 1.56-fold higher Ames-test mutagenic potency than benzo[a]pyrene at equal dose (122 vs. 78 revertants at 0.5 µg/plate, TA98 + S9) and its documented occurrence in coke-plant effluent, this compound serves as a high-sensitivity positive control for calibrating the Salmonella mutagenicity assay when testing sulfur-rich environmental extracts (coal tar, petroleum, coke oven emissions) [1]. Its potency bridges the gap between the weaker PASH mutagens (e.g., dibenzothiophene at 27 revertants/20 µg) and the most potent known PAH carcinogens, enabling more accurate dose-response modeling in complex-mixture risk assessment.

Structure-Activity Relationship (SAR) Probe for Fjord-Region vs. Bay-Region Carcinogenesis Mechanisms

The compound's fjord-region geometry—analogous to benzo[c]phenanthrene—combined with HMO-calculated bay-region diol-epoxide metabolic activation (identical to benzo[a]pyrene) makes it a unique chemical probe for dissecting how steric distortion from fjord regions modulates the bioactivation and DNA-adduct-forming potential of polycyclic aromatic carcinogens [2]. Researchers investigating structure-activity relationships in chemical carcinogenesis can use this compound to test whether sulfur heteroatom incorporation into a fjord-region PAH framework enhances or redirects metabolic activation relative to all-carbon analogs.

Certified Analytical Reference Material for GC-MS and HPLC-MS Identification in Coal-Derived Environmental Samples

The compound's distinct molecular weight (258.34 g/mol), unique ¹H-NMR fingerprint with fully assigned long-range coupling constants, and predicted boiling point of 465.4 °C make it an essential reference standard for non-target and targeted analysis of PASHs in soil, sediment, and particulate matter from coking plants, coal gasification sites, and petroleum spills . Its procurement as an authenticated, high-purity (>95%) reference standard enables reliable quantification in environmental monitoring programs where misidentification with isomeric PASHs (e.g., chryseno[4,5-bcd]thiophene) would compromise regulatory compliance data.

Positive Control for In Vitro Genotoxicity Screening of Novel Thiophene-Containing Compounds

For pharmaceutical and agrochemical discovery programs synthesizing thiophene-containing candidates, this compound can serve as a structure-specific positive control in early-stage genotoxicity screening (Ames test, in vitro micronucleus) to benchmark whether novel thiophene-fused scaffolds carry inherent mutagenic liability [1]. Its well-characterized potency profile (122 revertants at 0.5 µg) provides a calibrated reference point against which to assess the relative genotoxic hazard of new chemical entities containing sulfur heterocycles, supporting ICH M7-compliant impurity qualification strategies [3].

Quote Request

Request a Quote for Benzo(2,3)phenanthro(4,5-bcd)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.